1-[Ethyl(methyl)amino]acetone

Physical property prediction Purification Distillation

1-[Ethyl(methyl)amino]acetone (CAS 871889-54-2), also known as 1-[ethyl(methyl)amino]propan-2-one, is a synthetic tertiary α-amino ketone with molecular formula C6H13NO and molecular weight 115.17 g/mol. Its structure comprises an amino group featuring ethyl and methyl substituents attached to the α-carbon of an acetone backbone, classifying it as a substituted acetone derivative with both amine and ketone functionality.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 871889-54-2
Cat. No. B3291323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Ethyl(methyl)amino]acetone
CAS871889-54-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCN(C)CC(=O)C
InChIInChI=1S/C6H13NO/c1-4-7(3)5-6(2)8/h4-5H2,1-3H3
InChIKeyQLOQKEJUTSHYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[Ethyl(methyl)amino]acetone (CAS 871889-54-2): Procurement Guide for Tertiary α-Amino Ketone Research and Synthesis


1-[Ethyl(methyl)amino]acetone (CAS 871889-54-2), also known as 1-[ethyl(methyl)amino]propan-2-one, is a synthetic tertiary α-amino ketone with molecular formula C6H13NO and molecular weight 115.17 g/mol [1]. Its structure comprises an amino group featuring ethyl and methyl substituents attached to the α-carbon of an acetone backbone, classifying it as a substituted acetone derivative with both amine and ketone functionality [1]. The compound is primarily available through specialty chemical suppliers as the free base (≥98% purity) or as its hydrochloride salt (CAS 1158315-95-7, molecular weight 151.64 g/mol) for enhanced stability and handling .

Why α-Amino Ketones Cannot Be Interchanged: Critical Substituent-Dependent Properties of 1-[Ethyl(methyl)amino]acetone


Substitution among α-amino ketones is not scientifically valid due to profound substituent-dependent variations in physical properties, reactivity profiles, and salt-forming behavior. The target compound's tertiary amine functionality with ethyl and methyl N-substituents distinguishes it from primary aminoacetone and secondary N-ethyl analogs, resulting in measurable differences in boiling point (141–143 °C estimated), water solubility (147,850 mg/L estimated), and flash point (38.43 °C estimated) [1]. The ethyl and methyl substituents impose steric and electronic constraints on the amine lone pair that directly influence nucleophilicity in condensation reactions (e.g., Mannich-type chemistry) and alter the basicity and salt formation properties relative to analogs [2]. The availability of both free base and hydrochloride salt forms further distinguishes this compound from analogs lacking commercially viable salt options .

Quantitative Differentiation: Head-to-Head Comparative Data for 1-[Ethyl(methyl)amino]acetone Procurement Decisions


Boiling Point Comparison: 1-[Ethyl(methyl)amino]acetone vs. 1-(Ethylamino)propan-2-one

The boiling point of 1-[ethyl(methyl)amino]acetone is predicted to be 141.02–143.34 °C (EPA T.E.S.T. and EPI Suite estimations) [1]. In comparison, the structurally related secondary amine analog 1-(ethylamino)propan-2-one (CAS 59127-75-2) possesses a lower molecular weight (101.15 g/mol) and is expected to exhibit a measurably lower boiling point, though published experimental values for the analog remain unavailable . This boiling point difference directly impacts distillation-based purification protocols and solvent selection strategies, making the compounds non-interchangeable in synthetic workflows requiring precise thermal separation [1].

Physical property prediction Purification Distillation α-Amino ketone

Flash Point and Safe Handling: Predicted Flammability Profile Differentiation

1-[Ethyl(methyl)amino]acetone exhibits a predicted flash point of 38.43 °C based on EPA T.E.S.T. estimation [1]. This value classifies the compound as a flammable liquid requiring specific storage and handling precautions per laboratory safety protocols. The tertiary amine structure with two alkyl substituents alters vapor pressure and flammability characteristics relative to primary aminoacetone (1-amino-2-propanone), for which no comparable flash point data has been published [2]. Substitution of this compound with an analog lacking documented flash point data introduces uncharacterized safety risks during procurement and laboratory implementation.

Safety data Flammability Storage α-Amino ketone

Water Solubility Comparison: Predicted Aqueous Compatibility vs. Aminoacetone

1-[Ethyl(methyl)amino]acetone is predicted to exhibit water solubility of approximately 147,850 mg/L (EPA T.E.S.T. estimation) or 1×10⁶ mg/L (EPI Suite estimation), indicating moderate to high aqueous compatibility [1]. This contrasts with the base scaffold aminoacetone (1-amino-2-propanone), which possesses a primary amine and lacks published experimental solubility data [2]. The tertiary amine with ethyl and methyl substituents alters hydrogen-bonding capacity and hydrophilicity relative to primary amine analogs, affecting solubility-dependent reaction parameters including phase-transfer catalysis efficiency and aqueous workup partitioning.

Solubility Formulation Reaction medium α-Amino ketone

Salt Form Availability: Free Base vs. Hydrochloride Salt Selection Flexibility

1-[Ethyl(methyl)amino]acetone is commercially available in two distinct forms: the free base (CAS 871889-54-2, molecular weight 115.17 g/mol, ≥98% purity) and the hydrochloride salt (CAS 1158315-95-7, molecular weight 151.64 g/mol, ≥95% purity) . The hydrochloride salt form enhances stability and water solubility, making it more suitable for aqueous reaction conditions and long-term storage . In contrast, the secondary amine analog 1-(ethylamino)propan-2-one (CAS 59127-75-2) is predominantly available only as the free base, with limited hydrochloride salt commercial accessibility . This dual-form availability provides researchers with formulation flexibility not offered by many α-amino ketone analogs.

Salt form Stability Handling α-Amino ketone

Density Prediction for Formulation and Process Engineering Applications

The predicted density of 1-[ethyl(methyl)amino]acetone is 0.86 g/cm³ based on EPA T.E.S.T. estimation [1]. This value provides a quantitative basis for volume-to-mass conversions in synthetic planning, formulation calculations, and process scale-up. In contrast, the secondary amine analog 1-(ethylamino)propan-2-one (CAS 59127-75-2) has no published density data available from authoritative sources . The absence of density data for the comparator complicates accurate reagent dispensing and reaction stoichiometry calculations in scaled reactions.

Density Process engineering Volume calculation α-Amino ketone

Recommended Applications for 1-[Ethyl(methyl)amino]acetone Based on Quantitative Evidence


Specialty α-Amino Ketone Building Block for Medicinal Chemistry

1-[Ethyl(methyl)amino]acetone serves as a tertiary α-amino ketone building block for synthesizing nitrogen-containing pharmaceutical intermediates where both ketone and tertiary amine functionalities are required. The dual availability of free base and hydrochloride salt forms (supported by supplier documentation) provides flexibility for anhydrous organic reactions versus aqueous coupling conditions, respectively [1][2]. Its predicted water solubility of approximately 147,850 mg/L enables use in aqueous reaction media without solubility limitations .

Mannich-Type Reaction Substrate with Defined Physical Properties

The compound's α-amino ketone structure positions it as a substrate for Mannich-type condensation reactions, a well-established transformation in β-aminoketone synthesis [1]. The predicted boiling point (141–143 °C) and density (0.86 g/cm³) provide critical parameters for reaction optimization and product isolation via distillation [2]. Substituting this compound with an analog lacking documented physical properties introduces uncharacterized variables into established synthetic protocols.

Analytical Reference Standard for α-Amino Ketone Method Development

The commercial availability of 1-[ethyl(methyl)amino]acetone at ≥98% purity from specialty suppliers positions it as a candidate reference standard for developing analytical methods targeting α-amino ketones [1]. Its well-defined molecular weight (115.17 g/mol), SMILES notation (CCN(C)CC(C)=O), and distinct hydrochloride salt form provide orthogonal identification markers for LC-MS and NMR method validation [2].

Process Chemistry Intermediate with Documented Safety Parameters

The predicted flash point of 38.43 °C provides a documented safety parameter for process hazard analysis and storage classification during scale-up activities [1]. Laboratories and pilot plants can incorporate this value into safety data sheets and standard operating procedures, whereas substitution with an analog lacking published flammability data introduces regulatory compliance gaps [2].

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